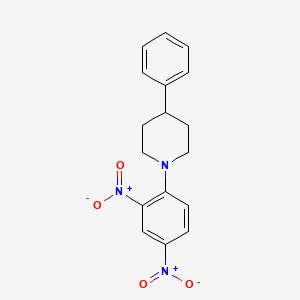

1-(2,4-二硝基苯基)-4-苯基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(2,4-Dinitrophenyl)-4-phenylpiperidine” is likely to be an organic compound consisting of a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) substituted with a phenyl group at the 4-position and a 2,4-dinitrophenyl group at the 1-position .

Molecular Structure Analysis

The molecular structure of “1-(2,4-Dinitrophenyl)-4-phenylpiperidine” would likely be determined by techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of “1-(2,4-Dinitrophenyl)-4-phenylpiperidine” would likely be influenced by the electron-withdrawing nitro groups on the 2,4-dinitrophenyl moiety and the electron-donating effect of the phenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,4-Dinitrophenyl)-4-phenylpiperidine” would be influenced by its molecular structure. For example, the presence of nitro groups could make the compound more polar, affecting its solubility in different solvents .科学研究应用

蛋白质测序中的薄层色谱法

氨基酸的二硝基苯酚 (DNP) 衍生物,包括潜在相关化合物,在蛋白质测序中发挥着至关重要的作用。由于需要清晰分离氨基酸衍生物来识别蛋白质序列,因此通过薄层色谱 (TLC) 对其进行鉴定对于胰岛素等蛋白质测序的成功至关重要。Bhushan 和 Reddy (1989) 的综述强调了 TLC 在分析 DNP 氨基酸中的应用,强调了其在蛋白质研究中的重要性 (Bhushan & Reddy, 1989)。

药物化学中的苯哌嗪衍生物

苯哌嗪衍生物因其在药物化学领域的通用性而备受瞩目。Maia 等人 (2012) 的一项专利综述讨论了 N-苯哌嗪支架在中枢神经系统疾病治疗中的潜力,并建议将其应用扩展到其他治疗领域。这篇综述指出了尽管这种分子模板具有已证实的药物相似性,但其利用率却很低,并提出了未来研究的领域 (Maia, Tesch, & Fraga, 2012)。

甲烷营养菌对甲烷的利用

甲烷营养菌是能够利用甲烷作为其唯一碳源的细菌,它们提供了广泛的生物技术应用,从单细胞蛋白生产到生成纳米技术和生物修复的组分。Strong、Xie 和 Clarke (2015) 的综述将甲烷营养菌作为利用甲烷的潜在价值生成器,强调了这些细菌在环境和生物技术领域广泛的应用范围 (Strong, Xie, & Clarke, 2015)。

作用机制

Target of Action

The primary target of 1-(2,4-Dinitrophenyl)-4-phenylpiperidine is the mitochondria . Specifically, it acts on the mitochondrial oxidative phosphorylation process .

Mode of Action

1-(2,4-Dinitrophenyl)-4-phenylpiperidine, similar to 2,4-Dinitrophenol (DNP), acts as an uncoupling agent in the oxidative phosphorylation process . It causes a dose-dependent mitochondrial uncoupling, leading to the rapid loss of ATP as heat .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway . By uncoupling this pathway, it disrupts the proton gradient across the mitochondrial inner membrane, leading to a rapid consumption of energy without ATP production .

Pharmacokinetics

The compound exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The primary result of the compound’s action is the rapid loss of ATP as heat, leading to increased metabolic rate and potential weight loss . This can also lead to uncontrolled hyperthermia, posing significant risks .

安全和危害

未来方向

The future research directions for “1-(2,4-Dinitrophenyl)-4-phenylpiperidine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

属性

IUPAC Name |

1-(2,4-dinitrophenyl)-4-phenylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c21-19(22)15-6-7-16(17(12-15)20(23)24)18-10-8-14(9-11-18)13-4-2-1-3-5-13/h1-7,12,14H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDHJBJMACUQKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dinitrophenyl)-4-phenylpiperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2745611.png)

![2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2745614.png)

![3-[4-[1-(2-Cyanoethyl)-3,5-dimethylpyrazol-4-yl]selanyl-3,5-dimethylpyrazol-1-yl]propanenitrile](/img/structure/B2745615.png)

![3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2745619.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2745623.png)

![5-ethyl-3-oxo-2-phenyl-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2745624.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2745630.png)

![1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2745632.png)